
1-(3-Carboxyphenyl)-3-methyl piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.
Métodos De Preparación
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .
Aplicaciones Científicas De Investigación
1-(3-Carboxyphenyl)-3-methyl piperazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Comparación Con Compuestos Similares
1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:
1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine: This compound has similar structural features but differs in its biological activity and applications.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound is used in the synthesis of coordination polymers and has unique structural properties.
Propiedades
Número CAS |
1131623-07-8 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
Clave InChI |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


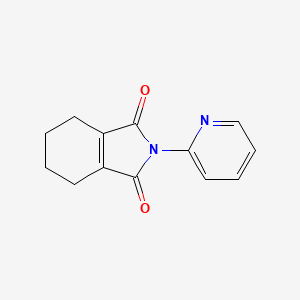

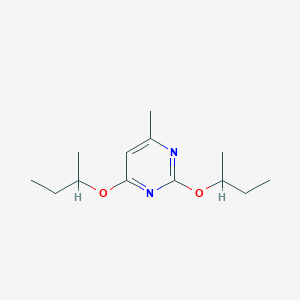
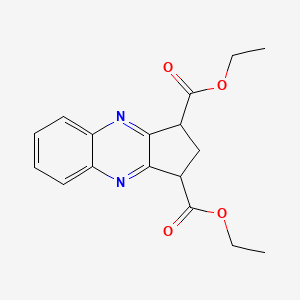


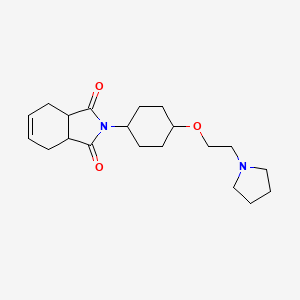

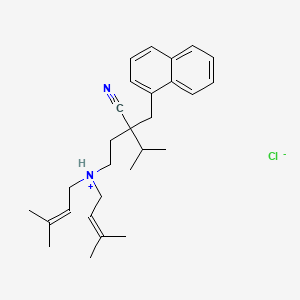
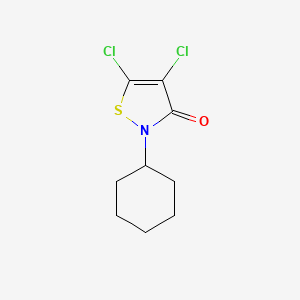
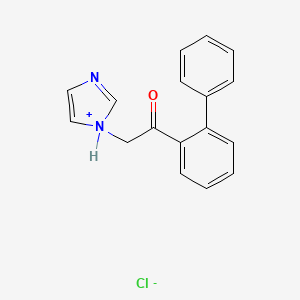

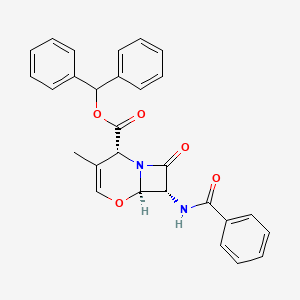
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
